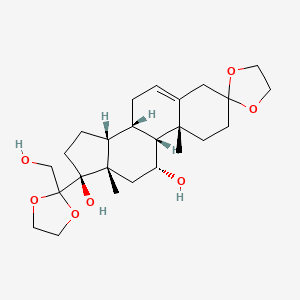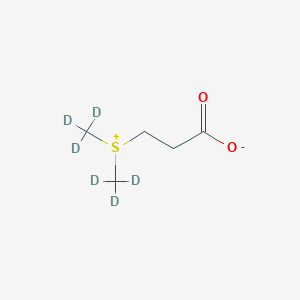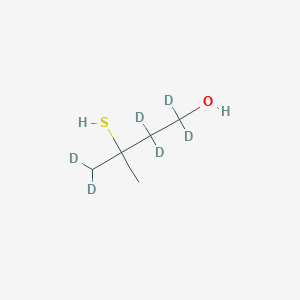
8-Hydroxy Carvedilol 8-O-β-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy Carvedilol 8-O-β-D-Glucuronide is a biochemical compound with the molecular formula C30H34N2O11 and a molecular weight of 598.6 . It is a derivative of carvedilol, a non-selective beta-adrenergic antagonist used in the treatment of heart failure and hypertension . This compound is primarily used for research purposes, particularly in the field of proteomics .
Preparation Methods
The synthesis of 8-Hydroxy Carvedilol 8-O-β-D-Glucuronide involves the glucuronidation of 8-Hydroxy Carvedilol. The reaction typically requires the presence of glucuronic acid and a suitable catalyst under controlled conditions.
Chemical Reactions Analysis
8-Hydroxy Carvedilol 8-O-β-D-Glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
8-Hydroxy Carvedilol 8-O-β-D-Glucuronide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: It is used as a biochemical tool to study protein interactions and functions.
Pharmacokinetics: Researchers use this compound to study the metabolism and excretion of carvedilol and its derivatives.
Drug Development: It serves as a reference compound in the development of new beta-adrenergic antagonists.
Mechanism of Action
The mechanism of action of 8-Hydroxy Carvedilol 8-O-β-D-Glucuronide involves its interaction with beta-adrenergic receptors. By binding to these receptors, it inhibits the action of catecholamines, leading to a decrease in heart rate and blood pressure. The compound also exhibits antioxidant properties, which help in preventing the oxidation of low-density lipoprotein and its uptake into coronary circulation .
Comparison with Similar Compounds
8-Hydroxy Carvedilol 8-O-β-D-Glucuronide can be compared with other similar compounds, such as:
8-Hydroxy Carvedilol-d3 8-O-β-D-Glucuronide: This compound is a deuterated form of this compound and is used as a stable isotope-labeled reference material.
The uniqueness of this compound lies in its specific glucuronidation, which enhances its solubility and excretion, making it a valuable tool in pharmacokinetic studies .
Properties
CAS No. |
131087-99-5 |
|---|---|
Molecular Formula |
C₃₀H₃₄N₂O₁₁ |
Molecular Weight |
598.6 |
Synonyms |
5-[2-Hydroxy-3-[[2-(2-methoxyphenoxy)ethyl]amino]propoxy]-9H-carbazol-1-yl β-D-Glucopyranosiduronic Acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![cis-Hexahydro-cyclopenta[c]pyrrol-4-one](/img/structure/B1147475.png)
![2-Amino-3-[(3S)-3-hydroxy-2-oxo-1H-indol-3-yl]propanoic acid](/img/structure/B1147478.png)

![(2R)-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid](/img/structure/B1147486.png)

